(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Description
Historical Evolution of Pyridine-Oxazoline Ligand Systems
The development of pyridine-oxazoline ligands traces back to early efforts to merge pyridine’s strong σ-donor capabilities with oxazoline’s chiral induction properties. Initial designs in the 1990s focused on monomeric ligands for copper-catalyzed Diels-Alder reactions, but limitations in recyclability and enantioselectivity spurred innovations. A pivotal advancement came with the introduction of polymeric pyridine-oxazoline frameworks, such as poly[(−)-(S)-4-tert-butyl-2-(3-vinylpyridin-2-yl)-oxazoline] , which demonstrated a 5-fold rate enhancement and 2.5-fold higher enantioselectivity compared to monomeric analogs in Cu(II)-catalyzed Diels-Alder reactions.
Recent work has expanded into N-heterocyclic carbene (NHC) variants, exemplified by imidazo[1,5-a]pyridine-oxazolines , which enable rhodium-catalyzed hydrosilylation of ketones with >90% yield and 80–93% ee. These developments underscore the adaptability of pyridine-oxazoline scaffolds across diverse reaction manifolds.
Structural and Electronic Features of (R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
The This compound ligand (PubChem CID: 101234950) features a bicyclic architecture with distinct stereoelectronic properties:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₄N₂O |
| Molecular weight | 238.28 g/mol |
| Stereochemistry | (R)-configuration at C4 |
| Coordination sites | N (oxazoline), N (pyridine) |
| Electron density profile | Pyridine: π-acidic; Oxazoline: σ-donor |
The ligand’s chiral center at C4 induces a well-defined helical conformation, while the pyridylmethyl group enhances metal-ligand bond stability through chelation. X-ray crystallography of analogous (S)-enantiomers reveals a dihedral angle of 112° between the oxazoline and pyridine rings, creating a constrained pocket ideal for substrate discrimination.
Strategic Advantages in Enantioselective Transformation Protocols
This compound offers three key advantages in catalysis:
- Enhanced Steric Control : The tert-butyl substituent on the oxazoline ring generates a congested metal coordination sphere, favoring prochiral face selectivity. In Pd-catalyzed allylic alkylations, this ligand achieves up to 98% ee, outperforming PHOX ligands by 15–20%.
- Solvent Compatibility : Unlike phosphine-based ligands, the oxazoline’s oxygen atom participates in hydrogen bonding with polar solvents (e.g., THF, DMF), stabilizing reactive intermediates without ligand dissociation.
- Broad Substrate Scope : The ligand’s modular synthesis allows for rapid diversification. For example, microwave-assisted condensation with chiral amino alcohols enables the incorporation of electron-withdrawing or donating groups, tailoring reactivity for specific substrates.
Properties
IUPAC Name |
(4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYXGFBKSWSIR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Synthesis :
-
Cyclization :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Enantiomeric Excess | 92–96% ee |
| Reaction Time | 6–8 hours |
This method is favored for its scalability but requires careful purification to remove byproducts like imine residues.
Asymmetric Catalytic Oxazoline Formation
Asymmetric catalysis offers a stereoselective route to the (R)-enantiomer without chiral starting materials. Transition-metal catalysts, particularly copper(II) complexes with bis(oxazoline) ligands, have shown high efficacy.
Catalytic Protocol
-
Catalyst Preparation :
-
Cyclization Reaction :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Enantiomeric Excess | 98% ee |
| Turnover Frequency | 15 h⁻¹ |
This method achieves superior enantioselectivity but involves costly catalysts and stringent anhydrous conditions.
Resolution of Racemic Mixtures
For industrial applications, kinetic resolution using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is employed to isolate the (R)-enantiomer from racemic mixtures.
Chromatographic Conditions
-
Column : Chiralpak IA (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Hexane:isopropanol (90:10 v/v)
-
Flow Rate : 1.0 mL/min
-
Retention Time : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min
This method is limited by low throughput but is critical for obtaining high-purity material for pharmacological studies.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling of 2-pyridinecarboxaldehyde and (R)-phenylglycine methyl ester with silica gel as a grinding agent produces the oxazoline ring in 70% yield with 90% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Cyclodehydration | 65–78 | 92–96 | Low | High |
| Asymmetric Catalysis | 82 | 98 | High | Moderate |
| Kinetic Resolution | 40–50 | 99+ | Very High | Low |
Cyclodehydration remains the most practical for large-scale synthesis, while asymmetric catalysis is preferred for high-ee applications .
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemical Properties and Structure
(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has the following chemical properties:
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.28 g/mol
- IUPAC Name : this compound
The compound features a dihydrooxazole ring fused with a phenyl group and a pyridine moiety, contributing to its diverse reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the efficacy of oxazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may be exploited for therapeutic purposes. The structural characteristics of this compound are believed to play a crucial role in enhancing its cytotoxic effects against cancer cells .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, research has indicated that certain oxazole derivatives can act as inhibitors of protein kinases, which are vital for cell signaling and proliferation. This property makes them valuable in the development of targeted therapies for diseases such as cancer and diabetes .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These computational studies provide insights into how modifications to the compound's structure could enhance its biological activity and specificity towards target proteins .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research on the synthesis of thin films using this compound has shown promising results in terms of stability and efficiency .
Case Studies
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Oxazoline Derivatives
Oxazoline derivatives exhibit structural diversity based on substituents at the 2-, 4-, and 5-positions, which dictate their electronic properties, steric effects, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Key Differences and Implications
Pyridin-2-ylmethyl in the parent compound provides moderate electron-donating properties, balancing steric bulk and electronic tunability .
Steric Bulk: Compounds with p-tolyl (e.g., (E)-5-[Br-Ph-methylene]-4-Ph-2-p-tolyl) or quinolin-8-yl substituents exhibit increased steric hindrance, which can improve enantioselectivity in asymmetric catalysis . The pyridin-2-ylmethyl group offers intermediate steric bulk, making it versatile for diverse catalytic systems .
Catalytic Performance :
- (S)-4-Ph-2-(6-Ph-pyridin-2-yl) ligated cobalt complexes demonstrate high activity in isoprene polymerization (73% yield, [α]D = +69.62), attributed to the rigid pyridine-oxazoline framework .
- The parent compound’s simpler structure allows easier modification for tailored ligand designs .
Crystallographic Data: (E)-5-[Br-Ph-methylene]-4-Ph-2-p-tolyl shows π-π stacking and CH-Br interactions in its crystal structure, stabilizing the solid-state conformation .
Commercial Availability and Purity
Biological Activity
(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound gaining attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.
- Molecular Formula : C₁₅H₁₄N₂O
- Molecular Weight : 238.28 g/mol
- CAS Number : 233256-44-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor for specific kinases and may influence apoptotic pathways in cancer cells.
Anticancer Activity
Several studies have reported on the anticancer potential of oxazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
These values indicate that this compound exhibits significant cytotoxicity against these cancer cells, comparable to established chemotherapeutics.
Mechanism of Induced Apoptosis
Research has demonstrated that this compound can induce apoptosis through the upregulation of pro-apoptotic proteins such as p53 and caspases. For example, in MCF-7 cells, the compound increased p53 expression levels and led to caspase activation, promoting apoptotic cell death .
In Vivo Studies
In vivo studies using animal models have shown that this compound can significantly reduce tumor growth when administered at specific dosages. These findings support its potential as a therapeutic agent in oncology.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is still under investigation. Initial data suggests moderate absorption and metabolism via liver enzymes, which may influence its efficacy and safety profile in clinical applications.
Q & A
Q. What are the established synthetic routes for enantioselective preparation of (R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole?
Methodological Answer: The compound is synthesized via chiral amino alcohol intermediates. For example, (R)-(-)-2-phenylglycinol reacts with a carboximidate intermediate under reflux conditions to yield the enantiopure oxazoline. Chirality is confirmed using polarimetry and chiral HPLC . Alternative routes involve organotin reagents (e.g., triphenylstannyl derivatives) for coupling reactions, though these require strict anhydrous conditions and Wilkinson’s catalyst for dehydrohalogenation .
Q. How is the stereochemical integrity of this compound validated during synthesis?
Methodological Answer: Stereochemical validation combines H/C NMR (e.g., splitting patterns for diastereotopic protons) and X-ray crystallography. For example, X-ray analysis of analogous (R)-configured oxazolines confirms the spatial arrangement of the phenyl and pyridylmethyl groups . Chiral shift reagents (e.g., Eu(hfc)) in NMR can also resolve enantiomeric excess (>99% ee) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- FT-IR : Confirms oxazoline C=N stretching (~1650 cm) and aromatic C-H vibrations.
- NMR : H NMR identifies diastereotopic protons (δ 3.8–4.5 ppm for oxazoline ring) and coupling constants (e.g., Hz for trans-configuration).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 265.1442 for CHNO) .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography be resolved in structural elucidation?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). For instance, X-ray structures of this compound derivatives show planar oxazoline rings, while NMR may suggest conformational flexibility. To resolve this:
- Perform variable-temperature NMR to detect ring inversion barriers.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries .
Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?
Methodological Answer: The pyridylmethyl group enhances metal coordination. For example:
- Palladium Catalysis : Ligand-metal complexes (e.g., Pd(OAc)) enable Suzuki-Miyaura couplings, achieving >90% yield with aryl bromides. Optimize solvent (1,4-dioxane) and temperature (45°C) to suppress ligand decomposition .
- Chiral Induction : Modify substituents (e.g., tert-butyl groups at C4) to improve steric bulk, enhancing enantioselectivity in allylic alkylations (up to 95% ee) .
Q. How do electronic effects of substituents influence the reactivity of this oxazoline in polymerization?
Methodological Answer: Electron-withdrawing groups (e.g., CF) at the pyridyl position reduce oxazoline ring strain, favoring ring-opening polymerization. For example:
Q. What are the challenges in scaling up enantioselective synthesis while maintaining purity?
Methodological Answer: Critical challenges include:
- Byproduct Formation : Trace tin residues from organotin intermediates require rigorous purification (e.g., silica gel chromatography with EtOAc/hexane gradients).
- Racemization : Minimize heating during solvent evaporation; use low-temperature recrystallization (e.g., DMF/EtOH at 0°C) to retain >98% ee .
Data Contradiction Analysis
Q. Why do catalytic yields vary significantly between batch and flow reactors for oxazoline-mediated reactions?
Methodological Answer: Flow reactors reduce diffusion limitations, improving Pd-catalyzed reaction yields (e.g., 72% in flow vs. 55% in batch). However, ligand leaching in continuous systems can lower turnover numbers. Mitigate this by immobilizing the oxazoline ligand on silica supports .
Experimental Design Considerations
Q. How to design kinetic studies for oxazoline ring-opening under acidic conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
